molecular formula C9H13BrN2O B13009696 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol

1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol

Cat. No.: B13009696
M. Wt: 245.12 g/mol
InChI Key: ZCARCZSLZIFMED-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol is an organic compound that features a brominated pyridine ring attached to an ethylaminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol typically involves the bromination of pyridine derivatives followed by the introduction of the ethylaminoethanol group. One common method includes:

    Bromination: Starting with 3-pyridinol, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Amination: The brominated intermediate is then reacted with ethylamine under controlled conditions to introduce the ethylamino group.

    Hydroxylation: Finally, the hydroxyl group is introduced through a reaction with an appropriate hydroxylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated bromination, and amination processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethylaminoethanol moiety can form hydrogen bonds with active site residues. This dual interaction facilitates the compound’s binding and modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyridin-3-yl)-2-(ethylamino)ethanol: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoropyridin-3-yl)-2-(ethylamino)ethanol: Contains a fluorine atom instead of bromine.

    1-(5-Iodopyridin-3-yl)-2-(ethylamino)ethanol: Features an iodine atom in place of bromine.

Uniqueness

1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Biological Activity

1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol, also referred to as 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both an amine and an alcohol functional group enhances its reactivity and makes it a promising candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H13_{13}BrN2_2O, with a molecular weight of approximately 217.06 g/mol. Its structure includes a brominated pyridine ring, which is known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is likely related to its ability to interact with bacterial enzymes or cell membranes, disrupting their function.
  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. Its action may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
  • Cytotoxicity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The compound's ability to modulate apoptotic markers such as caspase-3 and Bax suggests its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Interaction : It could interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Hydrogen Bonding : The presence of hydroxyl and amino groups allows for hydrogen bonding with biological targets, enhancing binding affinity and specificity .

Case Studies

A selection of case studies highlights the compound's biological activities:

  • Antimicrobial Activity : A study evaluated the effectiveness of various derivatives, including this compound, against common bacterial strains. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL .
  • Anti-inflammatory Assays : In experiments assessing the anti-inflammatory properties, the compound demonstrated a reduction in nitric oxide production in macrophage cell lines, indicating its potential to mitigate inflammation through inhibition of nitric oxide synthase (iNOS) .
  • Cytotoxicity Testing : Cytotoxic assays against various cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 μM, with significant effects observed on cell viability and apoptosis-related protein expression .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria; MIC: 50–100 μg/mL
Anti-inflammatoryReduced nitric oxide production
CytotoxicityInduced apoptosis in cancer cell lines

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)-2-(ethylamino)ethanol

InChI

InChI=1S/C9H13BrN2O/c1-2-11-6-9(13)7-3-8(10)5-12-4-7/h3-5,9,11,13H,2,6H2,1H3

InChI Key

ZCARCZSLZIFMED-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C1=CC(=CN=C1)Br)O

Origin of Product

United States

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